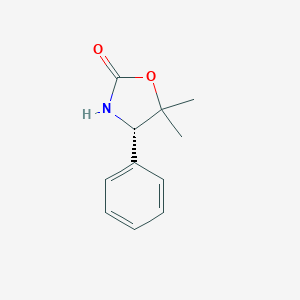

(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

Übersicht

Beschreibung

(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone, often referred to as (S)-4-phenyl-2-oxazolidinone, is a compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, synthesis methods, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a chiral center that contributes to its pharmacological properties. The compound exhibits optical activity with an observed specific rotation of in chloroform and a high optical purity (99% enantiomeric excess) as determined by HPLC analysis .

Biological Activity

This compound has been studied for various biological activities:

- Antimicrobial Activity : The compound has demonstrated potential as an antibacterial agent. It serves as an important intermediate in synthesizing drugs targeting bacterial infections. Its structure allows it to interact effectively with bacterial ribosomes, inhibiting protein synthesis similar to other oxazolidinones like linezolid .

- Anti-inflammatory and Analgesic Properties : Research indicates that this compound possesses anti-inflammatory and analgesic effects. It has been noted for its spasmolytic activity, which could be beneficial in treating conditions associated with muscle spasms .

- Sterilization and Disinsection : The compound shows promise in sterilization applications, potentially serving as a biocide or insecticide due to its ability to disrupt cellular processes in various microorganisms .

Synthesis Methods

The synthesis of this compound typically involves the reduction of N-Boc-L-phenylglycine followed by a ring-closing reaction under catalytic conditions. This method emphasizes green chemistry principles by avoiding toxic reagents and solvents commonly used in organic synthesis . The yield of the synthesis process can exceed 70%, with high purity levels above 99% .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone is primarily utilized as a chiral auxiliary in the synthesis of pharmaceuticals. Its role is crucial in enhancing the selectivity and yield of drug production processes. This compound has been employed in the synthesis of antibiotics and anti-inflammatory agents, demonstrating its importance in developing therapeutic agents targeting bacterial infections and inflammatory conditions .

Key Insights:

- Acts as an intermediate in synthesizing biologically active molecules.

- Enhances the efficiency of drug production through improved stereoselectivity.

Asymmetric Synthesis

The compound plays a pivotal role in asymmetric synthesis, allowing chemists to create compounds with specific stereochemistry. This is particularly vital for the efficacy of many drugs, as the stereochemistry can significantly influence biological activity and interaction with biological targets .

Applications in Asymmetric Synthesis:

- Facilitates the formation of desired enantiomers.

- Used in various reactions such as alkylation, aldol condensation, and conjugate addition.

Material Science

In material science, this compound is being explored for its potential in developing advanced materials. It is particularly noted for creating polymers with enhanced properties, such as increased thermal stability and mechanical strength. These characteristics make it a valuable component in the formulation of high-performance materials .

Research in Neuroscience

Recent studies have indicated potential applications of this compound in neuroscience. Researchers are investigating its effects on neurotransmitter systems and its interactions with chiral compounds within biological systems. This research could lead to new insights into the mechanisms underlying various neurological conditions .

Analytical Chemistry

In analytical chemistry, this compound serves as a valuable tool for separating and identifying chiral compounds. Its application in quality control across various industries ensures that products meet necessary standards for chirality and purity .

Eigenschaften

IUPAC Name |

(4S)-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-11(2)9(12-10(13)14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQRCAULDOQKPF-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(=O)O1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](NC(=O)O1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370009 | |

| Record name | (4S)-5,5-Dimethyl-4-phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168297-84-5 | |

| Record name | (4S)-5,5-Dimethyl-4-phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the structural characterization of (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone, and what analytical methods are typically used for its characterization?

A1: this compound is characterized by the following:

- Molecular Formula: C11H13NO2 []

- Molecular Weight: 191.23 g/mol []

- Spectroscopic Data: The compound's purity and structure are routinely verified using techniques such as 1H NMR, 13C NMR, IR, GCMS, and chiral HPLC []. These methods provide detailed information about the compound's structure, purity, and chiral identity.

Q2: What are the common applications of this compound in organic synthesis, and how does its structure contribute to these applications?

A2: This compound serves as a versatile chiral auxiliary in asymmetric synthesis due to its ability to induce diastereoselectivity in various reactions []. Here are some notable applications:

- Diastereoselective Enolate Formation: The presence of the chiral center at the 4-position of the oxazolidinone ring influences the stereochemical outcome of enolate formation, leading to the preferential formation of one diastereomer over the other [].

- Michael Additions: The steric bulk of the phenyl group and the two methyl groups at the 5-position of the oxazolidinone ring create a well-defined chiral environment, impacting the stereoselectivity of Michael addition reactions [].

- Kinetic Resolution of α-acetoxy Carboxylic Acids: The chiral environment provided by the oxazolidinone moiety enables the differentiation of enantiomers during the reaction, allowing for the selective transformation of one enantiomer over the other [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.